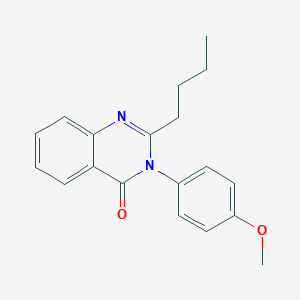![molecular formula C28H28N2O4 B295529 4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B295529.png)
4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. MPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPP has also been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. Additionally, MPP has been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. MPP has also been found to have low toxicity, making it suitable for use in cell culture experiments. However, MPP has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, MPP has not been extensively studied in animal models, which limits its potential applications in vivo.
Direcciones Futuras
There are several future directions for research on MPP. One potential direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in the treatment of diabetes and obesity. Further studies are also needed to investigate the potential use of MPP in animal models. Finally, the development of new synthesis methods for MPP could lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 4-hydroxybenzaldehyde and 4-methylphenol in the presence of sodium hydroxide to obtain 4-(4-methylphenoxy)benzaldehyde. This intermediate is then reacted with propargyl bromide and potassium carbonate to obtain 4-(3-(4-methylphenoxy)propoxy)benzaldehyde. The final step involves the reaction of this intermediate with 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one in the presence of acetic acid to obtain MPP.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. MPP has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, MPP has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity.
Propiedades
Fórmula molecular |
C28H28N2O4 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(4E)-4-[[3-methoxy-4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H28N2O4/c1-20-10-13-24(14-11-20)33-16-7-17-34-26-15-12-22(19-27(26)32-3)18-25-21(2)29-30(28(25)31)23-8-5-4-6-9-23/h4-6,8-15,18-19H,7,16-17H2,1-3H3/b25-18+ |
Clave InChI |
DMCWRPBSKHUAIC-XIEYBQDHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)OC |
SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295469.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)